2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a 2,2-dimethylpropyl-substituted aldehyde with cyanoacetamide, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diol: A related compound used in the synthesis of polyesters and plasticizers.
2,2-Dimethylpropane: A simple hydrocarbon with similar structural features.
Uniqueness
2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific functional groups and the versatility it offers in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential as a scaffold for drug design set it apart from other similar compounds.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)4-7-11-5-6(9(14)15)8(13)12-7/h5H,4H2,1-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
WKTVPZNQDJHUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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